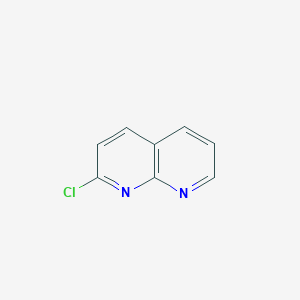

2-Chlor-1,8-Naphthyridin

Übersicht

Beschreibung

2-Chloro-1,8-naphthyridine (2CN) is a heterocyclic aromatic compound that is a derivative of naphthyridine. It is a colorless solid that is soluble in organic solvents. 2CN has a wide range of applications in scientific research and organic synthesis. It is used as a building block in the synthesis of many biologically active compounds, and its properties make it a useful reagent for a variety of organic transformations.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

2-Chlor-1,8-Naphthyridin dient als Schlüsselzwischenprodukt bei der Synthese einer großen Bandbreite von heterocyclischen Verbindungen. Diese Verbindungen sind aufgrund ihrer vielfältigen biologischen Aktivitäten von Bedeutung und werden in der pharmazeutischen Chemie häufig für die Medikamentenentwicklung eingesetzt . Die Fähigkeit, durch Mehrkomponentenreaktionen komplexe molekulare Architekturen zu schaffen, macht this compound zu einer wertvollen Verbindung in der synthetischen organischen Chemie.

Antibakterielle Mittel

Forschungen haben gezeigt, dass Derivate von 1,8-Naphthyridin, einschließlich derer mit einer 2-Chlor-Substitution, die Aktivität von Antibiotika gegen multiresistente Bakterienstämme verbessern können . Dies ist besonders wichtig im Kampf gegen Antibiotikaresistenz, was this compound zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht.

Antihypertensive und Antiarrhythmische Anwendungen

Substituierte 1,8-Naphthyridinverbindungen, wie z. B. solche, die von this compound abgeleitet sind, wurden als Antihypertensiva und Antiarrhythmika eingesetzt . Diese Anwendungen unterstreichen die Bedeutung der Verbindung in der kardiovaskulären Forschung und ihr Potenzial zur Behandlung verwandter Gesundheitszustände.

Landwirtschaftliche Chemie

Im Bereich der landwirtschaftlichen Chemie werden this compound-Derivate als Herbizid-Safener untersucht . Diese Verbindungen können Pflanzen vor den toxischen Auswirkungen von Herbiziden schützen, was zu besseren Erträgen und dem Schutz landwirtschaftlicher Produkte führt.

Antimikrobielle und Antitumorforschung

Die Derivate von 1,8-Naphthyridin, einschließlich derer mit einer 2-Chlor-Gruppe, haben in der antimikrobiellen und Antitumorforschung Potenzial gezeigt . Ihr Einsatz bei der Entwicklung von Behandlungen für verschiedene Infektionen und Krebsarten unterstreicht die Vielseitigkeit und Bedeutung der Verbindung in der pharmazeutischen Forschung.

Materialwissenschaftliche Anwendungen

Aufgrund seiner einzigartigen Struktur wird this compound in der Materialwissenschaft verwendet, insbesondere bei der Entwicklung von Leuchtdioden und Farbstoff-sensibilisierten Solarzellen . Diese Anwendungen zeigen die Rolle der Verbindung bei der Weiterentwicklung erneuerbarer Energietechnologien und nachhaltiger Materialien.

Molekulare Sensoren und Selbstorganisationssysteme

Die Nützlichkeit der Verbindung erstreckt sich auf die Erzeugung von molekularen Sensoren und selbstorganisierenden Wirt-Gast-Systemen . Diese Anwendungen sind entscheidend für die Entwicklung intelligenter Materialien und Nanotechnologie, bei denen präzise molekulare Erkennung und Selbstorganisation erforderlich sind.

Umweltfreundliche Syntheseansätze

Es besteht ein wachsendes Interesse an der Entwicklung umweltfreundlicher und atomeffizienter Ansätze für die Synthese von this compound und seinen Derivaten . Dies steht im Einklang mit den Prinzipien der grünen Chemie, die darauf abzielen, die Umweltbelastung durch chemische Synthese zu reduzieren.

Wirkmechanismus

Target of Action

2-Chloro-1,8-naphthyridine is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities . They have been used to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains .

Mode of Action

It has been suggested that 1,8-naphthyridine derivatives potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains

Zukünftige Richtungen

1,8-Naphthyridines, including 2-Chloro-1,8-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Future research may focus on exploring this scaffold for other possible biological activities .

Biochemische Analyse

Cellular Effects

Some naphthyridine derivatives have shown antimicrobial properties, suggesting that they may influence cell function . The exact impact of 2-Chloro-1,8-naphthyridine on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known that naphthyridines can undergo various chemical reactions, including dehydrogenative coupling . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by 2-Chloro-1,8-naphthyridine are still under study.

Eigenschaften

IUPAC Name |

2-chloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIZLJISEUYGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408919 | |

| Record name | 2-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-10-4 | |

| Record name | 2-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2-Chloro-1,8-naphthyridine?

A1: A prevalent synthetic route involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides using phosphorus oxychloride (POCl3) in dimethylformamide (DMF). [, , ] This method allows for the incorporation of various substituents on the pyridine ring, leading to diverse 2-chloro-1,8-naphthyridine derivatives.

Q2: How does the structure of 2-chloro-1,8-naphthyridine lend itself to further chemical modifications?

A2: The presence of the chlorine atom at the 2-position makes it susceptible to nucleophilic substitution reactions. Researchers have exploited this reactivity to introduce various functionalities like amines, thiols, and other heterocycles at this position. [, , , , ] Furthermore, the formyl group in 2-chloro-3-formyl-1,8-naphthyridine can be readily transformed into alkoxycarbonyl groups or utilized in cyclization reactions to yield oxadiazoles, thiadiazoles, and triazoles. []

Q3: What is the significance of synthesizing 1,8-naphthyridine derivatives containing azetidin-2-one moieties?

A3: Azetidin-2-ones, also known as β-lactams, are prominent structural motifs found in various biologically active compounds, including antibiotics like penicillin. [, ] The incorporation of the 2-chloro-1,8-naphthyridine scaffold into the azetidin-2-one ring system aims to explore their combined pharmacological potential, particularly as antihypertensive, anti-inflammatory, and anti-aggressive agents. []

Q4: Has 2-chloro-1,8-naphthyridine demonstrated any promising biological activities?

A4: Studies have shown that some 2-chloro-1,8-naphthyridine derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , , ] This finding highlights their potential as lead compounds for developing new antibacterial agents.

Q5: How has 2-chloro-1,8-naphthyridine contributed to the field of coordination chemistry?

A5: Researchers have employed 2-chloro-1,8-naphthyridine as a precursor for synthesizing novel ligands, particularly those capable of coordinating to transition metals like nickel. [, ] For instance, reacting 2-chloro-1,8-naphthyridine with 2-amino-5-phenylpyridine yields a ligand that can form linear tetranuclear nickel complexes. [, ] These complexes are of interest due to their unique electronic and magnetic properties, which arise from metal-metal interactions within the chain.

Q6: What spectroscopic techniques are commonly used to characterize 2-chloro-1,8-naphthyridine and its derivatives?

A6: Researchers typically employ a combination of spectroscopic methods for structural characterization. Infrared (IR) spectroscopy provides insights into the functional groups present in the molecule. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, offers valuable information regarding the arrangement of hydrogen atoms within the molecule and aids in confirming the structures of newly synthesized derivatives. [, , , ] Mass spectrometry (MS) is instrumental in determining the molecular weight and fragmentation pattern of the compound. []

Q7: Beyond antimicrobial activity, are there other potential applications for 2-chloro-1,8-naphthyridine derivatives?

A7: While much of the research focuses on the biological activity of these compounds, their unique electronic properties make them attractive targets for materials science applications. For instance, the linear tetranuclear nickel complexes derived from 2-chloro-1,8-naphthyridine show potential for use in molecular electronics. [] The ability to tune the electronic properties of these complexes through ligand modification makes them promising candidates for developing molecular wires and other nanoelectronic components.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)

![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)

![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)